

Spectroscopic Profile of 1-(4-Bromophenyl)-n-methylmethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-n-methylmethanamine

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Introduction

1-(4-Bromophenyl)-n-methylmethanamine is a secondary amine of interest in synthetic chemistry, often utilized as a building block or an intermediate in the preparation of more complex molecules. Its structural characterization is crucial for quality control and for understanding its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Bromophenyl)-n-methylmethanamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for its spectroscopic characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(4-Bromophenyl)-n-methylmethanamine**. This data is based on predictive models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to Br)
~7.20	Doublet	2H	Ar-H (meta to Br)
~3.70	Singlet	2H	-CH ₂ -
~2.45	Singlet	3H	-CH ₃
~1.50	Broad Singlet	1H	-NH-

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~140	Ar-C (quaternary, attached to CH ₂ NHCH ₃)
~131	Ar-CH (meta to Br)
~130	Ar-CH (ortho to Br)
~121	Ar-C (quaternary, attached to Br)
~55	-CH ₂ -
~36	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a single N-H stretching vibration.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350-3310	Weak to Medium, Sharp	N-H Stretch
~3080-3010	Medium	Aromatic C-H Stretch
~2970-2820	Medium	Aliphatic C-H Stretch
~1600, ~1490	Medium to Strong	Aromatic C=C Bending
~1335-1250	Strong	Aromatic C-N Stretch
~910-665	Strong, Broad	N-H Wag
~820	Strong	p-disubstituted benzene C-H out-of-plane bend
~1070	Strong	C-Br Stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z	Relative Abundance	Assignment
201/199	~50% / ~50%	[M] ⁺ (Molecular Ion)
185/183	High	[M - CH ₃] ⁺
171/169	High	[M - NHCH ₃] ⁺ (Tropylium-like ion)
120	Moderate	[M - Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for **1-(4-Bromophenyl)-n-methylmethanamine**.

NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified **1-(4-Bromophenyl)-n-methylmethanamine**. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. ^1H NMR Data Acquisition:^[1] a. Instrument: 400 or 500 MHz NMR Spectrometer. b. Pulse Program: Standard single-pulse experiment (e.g., 'zg30').^[1] c. Spectral Width: ~16 ppm.^[1] d. Acquisition Time: 2-3 seconds.^[1] e. Relaxation Delay: 1-2 seconds.^[1] f. Number of Scans: 16.^[1] g. Temperature: 298 K.^[1]
3. ^{13}C NMR Data Acquisition:^[1] a. Instrument: 400 or 500 MHz NMR Spectrometer with a broadband probe. b. Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').^[1] c. Spectral Width: ~220 ppm.^[1] d. Acquisition Time: 1-2 seconds.^[1] e. Relaxation Delay: 2-5 seconds.^[1] f. Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.^[1] g. Temperature: 298 K.^[1]
4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the spectrum using the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR. d. Integrate the signals in the ^1H NMR spectrum.

FTIR Spectroscopy

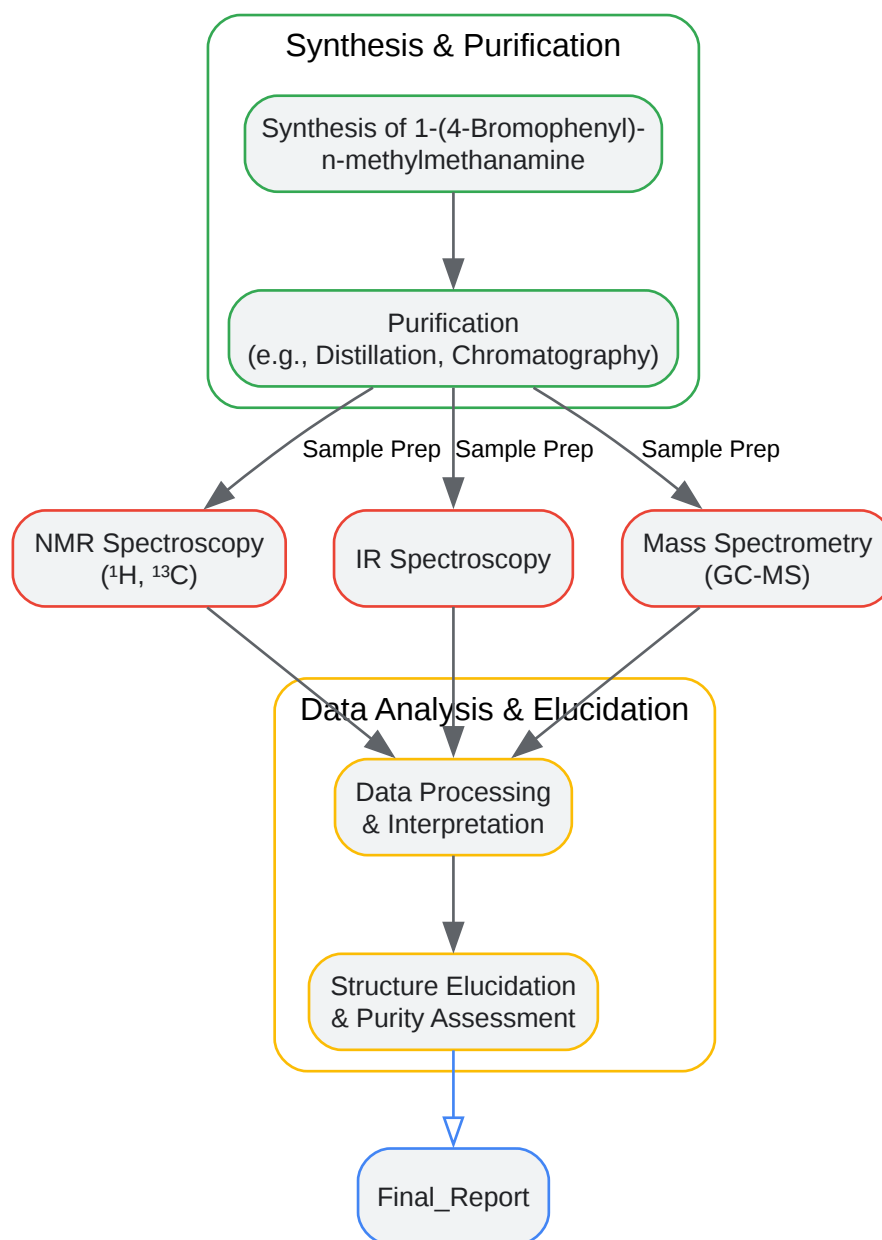
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
2. Data Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a universal ATR accessory. b. Spectral Range: $4000\text{-}400\text{ cm}^{-1}$. c. Resolution: 4 cm^{-1} . d. Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary. c. Label the significant peaks.

Mass Spectrometry (GC-MS)

1. Sample Preparation: a. Prepare a stock solution of **1-(4-Bromophenyl)-n-methylmethanamine** in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.^[2] b. Dilute the stock solution to a final concentration of about 10 µg/mL.^[3] c. Transfer the diluted sample to a 2 mL GC-MS autosampler vial.^[3]
2. GC-MS Instrument Parameters:^[4] a. Gas Chromatograph: i. Column: Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.^[4] ii. Carrier Gas: Helium at a constant flow rate of 1 mL/min. iii. Injector Temperature: 250°C.^[4] iv. Injection Volume: 1 µL.^[4] v. Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.^[4] b. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV.^[4] ii. Ion Source Temperature: 230°C.^[4] iii. Quadrupole Temperature: 150°C.^[4] iv. Scan Range: m/z 40-400.
3. Data Analysis: a. Identify the peak corresponding to **1-(4-Bromophenyl)-n-methylmethanamine** in the total ion chromatogram (TIC). b. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. c. Compare the obtained spectrum with a reference library if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **1-(4-Bromophenyl)-n-methylmethanamine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-(4-Bromophenyl)-n-methylmethanamine**.

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